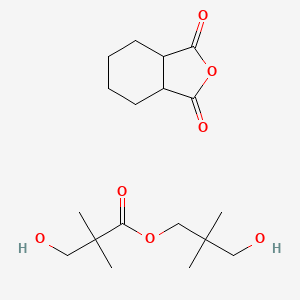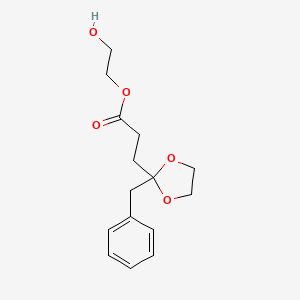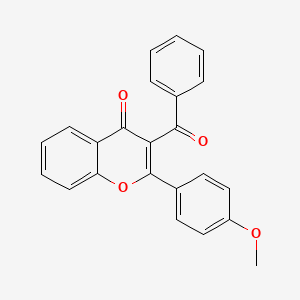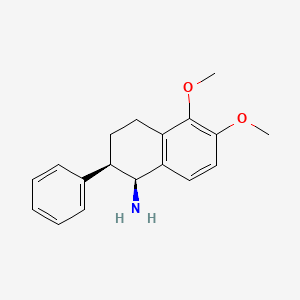
(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in the field of organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the reduction of a corresponding ketone followed by amination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Amino-1,2-diphenylethanol: Shares similar stereochemistry and functional groups.
(1S,2R)-(-)-cis-1-Amino-2-indanol: Another chiral amine with comparable applications.
(1S,2R)-(+)-Ephedrine: Known for its use in medicinal chemistry.
Properties
CAS No. |
65836-84-2 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(1S,2R)-5,6-dimethoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H21NO2/c1-20-16-11-10-14-15(18(16)21-2)9-8-13(17(14)19)12-6-4-3-5-7-12/h3-7,10-11,13,17H,8-9,19H2,1-2H3/t13-,17+/m1/s1 |
InChI Key |
PCUHWPYPKMTBOC-DYVFJYSZSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)N)OC |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(C(CC2)C3=CC=CC=C3)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chloro-2-nitrophenyl)methanesulfonyl]morpholine](/img/structure/B14474753.png)


![Tetrakis[(acetyloxy)methyl]phosphanium chloride](/img/structure/B14474771.png)



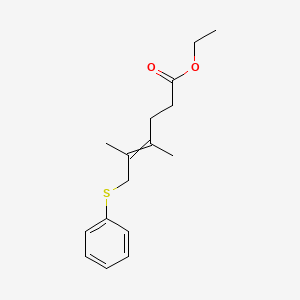
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)

